molecular formula C5H3ClF3N3S B3047900 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione CAS No. 1480-67-7

5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione

Cat. No.: B3047900
CAS No.: 1480-67-7
M. Wt: 229.61 g/mol
InChI Key: XUIZNYGUGHXUJI-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione (CAS 1480-67-7) is a versatile fluorinated pyrimidine-thione derivative of significant interest in medicinal chemistry and anticancer research . This compound serves as a crucial synthetic intermediate for the development of novel trifluoromethyl-substituted thiazolo[4,5-d]pyrimidine derivatives, a class of molecules investigated as potential therapeutic agents . The incorporation of the trifluoromethyl group, a highly lipophilic and electronegative moiety, is a established strategy in drug design to enhance the metabolic stability, bioavailability, and cell membrane permeability of lead compounds . Researchers utilize this building block to create molecular hybrids that function as purine antagonists, which have demonstrated promising in vitro antiproliferative activity against a panel of human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT), as identified in screening programs by the National Cancer Institute (NCI) . With a molecular formula of C5H3ClF3N3S and a molecular weight of 229.61 g/mol, this reagent is characterized by its specific physicochemical properties, including a predicted boiling point of 210.6°C and a density of 1.86 g/cm³ . It is supplied for laboratory research and development purposes. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-amino-2-chloro-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3S/c6-4-11-2(5(7,8)9)1(10)3(13)12-4/h10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIZNYGUGHXUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=S)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407542
Record name 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(1H)-thione
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Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-67-7
Record name 5-Amino-2-chloro-6-(trifluoromethyl)-4(3H)-pyrimidinethione
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URL https://commonchemistry.cas.org/detail?cas_rn=1480-67-7
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52338
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Record name 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(1H)-thione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The amino, chloro, and trifluoromethyl groups can be introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the chloro and trifluoromethyl groups can be introduced through electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thione group.

    Reduction: Reduction reactions could potentially convert the thione group to a thiol group.

    Substitution: The amino, chloro, and trifluoromethyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the thione group.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Substituents (Pyrimidine Ring) Additional Features References
This compound 2-Cl, 5-NH₂, 6-CF₃ Target
5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione 6-Cl, 5-NH₂, 2-CF₃ Positional isomer of target compound
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione 5-F, 2-pyridyl (fluorinated), 6-CH₃ Pyridine ring substitution
5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione 5-CH₃, fused thiophene-oxadiazole Fused heterocyclic system
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (3a) 4-Ph, 6-thiophene, dihydro structure Reduced aromaticity

Key Observations :

  • Positional Isomerism: The target compound differs from ’s analog (5-Amino-6-chloro-2-CF₃) in the placement of Cl and CF₃ groups. This affects electronic distribution; the electron-withdrawing CF₃ at position 6 may enhance ring polarization compared to position 2 .
  • Fluorination Effects : Fluorinated analogs (e.g., ) show increased metabolic stability and lipophilicity, which are advantageous in drug design. The target compound’s CF₃ group may confer similar benefits .

Physicochemical Properties

Table 2: Analytical and Physical Data

Compound Name Melting Point (°C) IR (C=S, cm⁻¹) $^{13}\text{C}$ NMR (C=S, δ ppm) References
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (3a) 176.2
5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione

Notes:

  • Limited data for the target compound highlights a research gap. However, analogs like 3a () show $^{13}\text{C}$ NMR signals for C=S at ~176 ppm, a benchmark for thione characterization.
  • The dihydro structure of 3a () reduces aromaticity, likely lowering melting points compared to fully unsaturated analogs .

Table 3: Reported Bioactivity of Analogs

Compound Name Bioactivity Efficacy References
5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione Antimicrobial (vs. Proteus vulgaris) Higher than Streptomycin
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (3a)
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione Pharmaceutical intermediate High purity (>99%) for APIs

Key Insights :

  • The thieno-pyrimidine hybrid in demonstrates moderate antimicrobial activity, suggesting that the target compound’s lack of fused rings may limit similar efficacy .
  • Fluorinated pyrimidine-thiones () are prioritized in drug synthesis due to their stability and compatibility with regulatory standards (e.g., USP, Ph. Eur.) .

Biological Activity

5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione (CAS No. 1480-67-7) is a heterocyclic compound that has garnered attention for its potential biological activities. The presence of the amino, chloro, and trifluoromethyl groups enhances its chemical properties, making it a candidate for various medicinal applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

  • Molecular Formula : C5_5H3_3ClF3_3N3_3S
  • Molecular Weight : 215.62 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group at the 5-position, a chloro group at the 2-position, and a trifluoromethyl group at the 6-position.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with enzymes or receptors involved in various biological pathways.

Antimicrobial Activity

Research indicates that compounds containing thiourea derivatives exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhiComparable to ceftriaxone
K. pneumoniaeComparable to ceftriaxone

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of this compound have shown promising results against several cancer cell lines:

Cell Line IC50_{50} (µM)
Breast Cancer (MCF-7)1.50
Prostate Cancer (PC-3)0.33
Lung Cancer<20
Liver Cancer<20

These findings indicate that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

Cytokine Inhibition (%)
IL-689%
TNF-α78%

These effects suggest potential therapeutic applications in inflammatory diseases .

Case Studies

  • Dual FLT3/CHK1 Inhibitor : A study highlighted the efficacy of a related compound with a similar structure as a dual inhibitor for FLT3 and CHK1 proteins, demonstrating significant binding interactions that could be leveraged for cancer therapy .
  • Antifungal Activity : Another investigation reported that derivatives of trifluoromethyl pyrimidines exhibited antifungal activity against Botrytis cinerea, with inhibition rates exceeding those of standard treatments .

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione?

A common approach involves multi-step heterocyclic synthesis. For example, analogous pyrimidine-thione derivatives are synthesized via:

  • Chlorination : Reacting precursor pyrimidines with phosphoryl chloride (POCl₃) at 85–95°C in the presence of triethylamine as an acid scavenger to introduce chloro groups .
  • Thione introduction : Treating intermediates with carbon disulfide (CS₂) in the presence of KOH in DMF, followed by alkylation or sulfur functionalization .
  • Characterization : Yields and purity are optimized by controlling reaction time, solvent (e.g., THF or ethanol), and stoichiometric ratios, with typical yields ranging from 58% to 89% depending on substituents .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural confirmation?

Contradictions often arise from tautomerism or crystallographic packing effects. Methodological solutions include:

  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., mean C–C bond length precision: 0.006 Å, R factor: 0.071) .
  • Comparative spectroscopy : Cross-referencing experimental IR/NMR with computational models or databases like NIST Chemistry WebBook to validate functional groups (e.g., NH stretches at ~3300 cm⁻¹, CF₃ signals at ~110 ppm in ¹⁹F NMR) .
  • Tautomer analysis : pH-dependent NMR studies in DMSO-d₆ or CDCl₃ to identify dominant tautomeric forms .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.8–6.2 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) and confirms CF₃ substitution .
  • IR spectroscopy : Identifies thione (C=S stretch at ~1200 cm⁻¹) and amino groups (N–H stretches at ~3350 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₄ClF₃N₃S: calculated 254.0, observed 254.1) .

Advanced: How can reaction yields be improved for derivatives with electron-withdrawing groups (e.g., CF₃)?

  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility of electron-deficient intermediates .
  • Catalytic additives : Using triethylamine or K₂CO₃ to neutralize HCl byproducts during chlorination steps .
  • Temperature control : Gradual heating (e.g., 80–90°C) avoids decomposition of thermally sensitive trifluoromethyl groups .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclization .

Advanced: How to address discrepancies in reported bioactivity (e.g., antibacterial vs. inactive results)?

  • Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
  • Structural analogs : Compare activity of derivatives with varying substituents (e.g., 4-methoxy vs. 4-chloro phenyl groups show 72% vs. 58% yield but differing potency) .
  • Solubility factors : Pre-test compounds in DMSO/PBS mixtures to ensure bioavailability .
  • Mechanistic studies : Evaluate dihydrofolate reductase (DHFR) inhibition if applicable, as pyrimidine-thiones often target enzyme active sites .

Advanced: What strategies enable regioselective modification of the pyrimidine-thione core?

  • Directed lithiation : Use LDA or n-BuLi at −78°C to selectively deprotonate NH or CH positions for functionalization .
  • Protecting groups : Temporarily block the amino group with Boc anhydride to direct reactions to the chloro or thione sites .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to replace chloro substituents, facilitated by Pd(PPh₃)₄ .

Basic: How to validate purity for pharmacological studies?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 57.81% calculated vs. 57.55% observed) .
  • Melting point consistency : Sharp MPs (e.g., 254–256°C) indicate high purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione
Reactant of Route 2
5-Amino-2-chloro-6-(trifluoromethyl)pyrimidine-4(3H)-thione

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